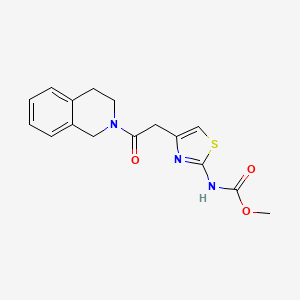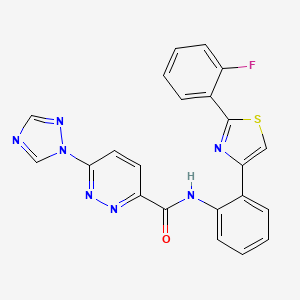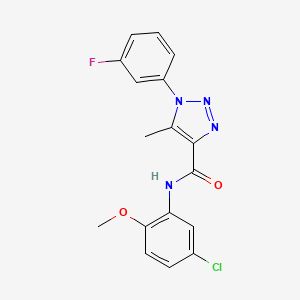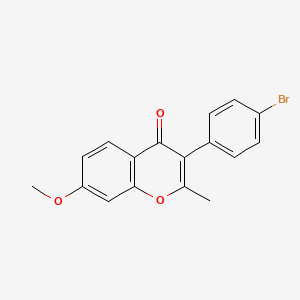
7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O4 and its molecular weight is 444.422. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A facile synthesis method for substituted 3-amino-1H-quinazoline-2,4-diones has been described, highlighting the synthetic versatility of quinazolinediones starting from fluorobenzoic acid. This method emphasizes the importance of such compounds in medicinal chemistry and their potential as intermediates for further chemical transformations (Tuan P Tran et al., 2005).
Biological Activities
- Research into novel bioactive 1,2,4-oxadiazole analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, including their synthesis and antitumor activity, sheds light on the therapeutic potential of oxadiazole-containing compounds. This underscores the relevance of such structures in developing new anticancer agents (Catalin V. Maftei et al., 2013).
- The synthesis and cytotoxic activity of fluorine-containing derivatives against cancer cell lines highlight the significant antiproliferative activity of fluorine-substituted compounds, suggesting their utility in cancer research (T. Khlebnikova et al., 2020).
- Investigations into fluoroquinolone and quinazolinedione activities against Mycobacterium smegmatis strains reveal insights into the antibacterial potential of such compounds, particularly against drug-resistant bacterial strains (M. Malik et al., 2011).
Chemical Interactions and Mechanisms
- A study on the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloaddition provides a theoretical basis for understanding the photochemical reactions of quinone derivatives, which is crucial for designing light-responsive materials (Yang He et al., 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring and the final coupling of the two rings.", "Starting Materials": [ "3-fluorobenzoic acid", "hydrazine hydrate", "4-methoxybenzaldehyde", "2-nitrobenzoyl chloride", "ethyl acetoacetate", "ethyl cyanoacetate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "chloroform" ], "Reaction": [ "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 3-fluorobenzoic acid with hydrazine hydrate in ethanol", "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester by reacting the above product with ethyl acetoacetate and sodium ethoxide in ethanol", "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester hydrazide by reacting the above product with hydrazine hydrate in ethanol", "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester hydrazide by reacting the above product with hydrazine hydrate in ethanol", "Synthesis of 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester hydrazide in acetic anhydride and phosphorus oxychloride, followed by treatment with sodium bicarbonate and purification with chloroform" ] } | |
CAS RN |
1207014-33-2 |
Product Name |
7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C24H17FN4O4 |
Molecular Weight |
444.422 |
IUPAC Name |
7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O4/c1-32-18-8-5-14(6-9-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
XDUCIDZYXNRDFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)F)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2537042.png)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)




![N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2537053.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2537057.png)



![5-methyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537064.png)
